molecular formula C48H70N10O12 B12408968 Kspwfttl

Kspwfttl

Cat. No.: B12408968
M. Wt: 979.1 g/mol
InChI Key: ACAFPRSTSWTCSS-ALQLYSEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kspwfttl is an immunodominant epitope derived from the p15E transmembrane protein of the murine leukemia virus (MuLV). This peptide sequence is Kb-restricted and can enhance the susceptibility of tumor cell lines to cytotoxic T lymphocytes targeting anti-AKR/Gross MuLV .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kspwfttl is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .

Chemical Reactions Analysis

Types of Reactions

Kspwfttl primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is the this compound peptide itself, with high purity achieved through careful purification processes such as HPLC (high-performance liquid chromatography) .

Mechanism of Action

Kspwfttl exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by cytotoxic T lymphocytes, leading to the activation and targeting of tumor cells expressing the peptide. The molecular targets involved include the T cell receptor (TCR) on cytotoxic T lymphocytes and the MHC class I molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kspwfttl is unique due to its specific sequence and its ability to restore the susceptibility of tumor cells to cytotoxic T lymphocytes targeting anti-AKR/Gross MuLV. This makes it a valuable tool in immunological and cancer research .

Properties

Molecular Formula

C48H70N10O12

Molecular Weight

979.1 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C48H70N10O12/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

ACAFPRSTSWTCSS-ALQLYSEESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

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